molecular formula C7H4N2OS B8684232 Benzo[d][1,2,3]thiadiazole-7-carbaldehyde

Benzo[d][1,2,3]thiadiazole-7-carbaldehyde

Cat. No. B8684232
M. Wt: 164.19 g/mol
InChI Key: AKLLPUHUSIQTRA-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazole-7-carbaldehyde is a useful research compound. Its molecular formula is C7H4N2OS and its molecular weight is 164.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

1,2,3-benzothiadiazole-7-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-4H

InChI Key

AKLLPUHUSIQTRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

99 g of benzo-1,2,3-thiadiazole-7-carboxylic acid chloride are dissolved in 1.2 l of ethyl acetate, the mixture is treated at 0°-5° C. with a solution of 58.7 g of 2,6-lutidine in 200 ml of tetrahydrofuran as well as 33 g of palladium/charcoal catalyst (5% Pd), and hydrogenated under low pressure (104Pa) with a further addition of a total of 57 g of palladium/charcoal catalyst and 500 ml of tetrahydrofuran in 5 portions. The catalyst is subsequently removed by filtration and washed with tetrahydrofuran, and the filtrate is evaporated. The residue is purified on silica gel (CH2Cl2) and gives the title compound of m.p. 134°-136° C.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
33 g
Type
catalyst
Reaction Step Two
Quantity
57 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 16.6 g of 7-hydroxymethylbenzo-1,2,3-thiadiazole in 100 ml of chloroform there are introduced with stirring at room temperature 35 g of manganese dioxide, during which process the internal temperature rises briefly to 31° C. When the temperature has dropped again to 25° C., the mixture is heated and refluxed overnight. Another 5 g of manganese dioxide are subsequently added, and heating of the mixture is continued until the reaction is complete. The hot mixture is filtered over Hyflo and the filtrate is then evaporated. The residue is digested in a little hexane and then filtered, which gives 15 g (91.4%) of the title compound of m.p. 134°-136° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
91.4%

Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, to a solution of oxalyl chloride (7.03 mL, 83.0 mmol) in methylene chloride (50 mL) was added dimethyl sulfoxide (8.84 mL, 125 mmol) and the mixture was stirred at −78° C. for 30 min. To the reaction mixture was added 1,2,3-benzothiadiazol-7-ylmethanol (6.90 g, 41.5 mmol) at −78° C. and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (35.0 mL, 249 mmol) at −78° C. and the mixture was stirred for 30 min. The reaction mixture was warmed to room temperature, and stirred at room temperature for 4 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with methylene chloride. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (methylene chloride/hexane) to give the title compound (6.20 g, yield 91%).
Quantity
7.03 mL
Type
reactant
Reaction Step One
Quantity
8.84 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

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